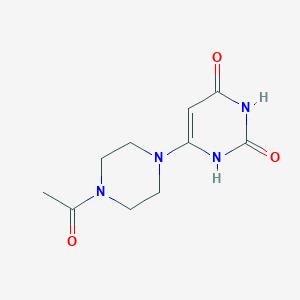
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Pyrimidinones, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Pyrimidinones can be synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Aplicaciones Científicas De Investigación
Antiviral Applications
Research into pyrimidine derivatives, including those related to 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, has demonstrated significant antiviral properties. For instance, derivatives have been synthesized for the evaluation of their antiviral activities against viruses like Hepatitis A (HAV) and Herpes simplex virus type-1 (HSV-1). Such studies underscore the potential of pyrimidine derivatives in contributing to antiviral pharmacotherapy, providing a foundation for the development of new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Antimicrobial Applications
The scope of research also extends to the antimicrobial efficacy of pyrimidine derivatives. Investigations have shown moderate activity of these compounds against bacterial strains such as S. aureus, E. coli, and B. subtilis. This indicates a promising avenue for the development of novel antimicrobial agents based on the pyrimidine structure, potentially leading to new treatments for bacterial infections (Vlasov et al., 2022).
Herbicidal Activities
Research into the utility of pyrimidine-2,4(1H,3H)-dione compounds in agriculture has revealed their potential as herbicides. Specifically, compounds synthesized with the pyrimidine base have shown good herbicidal activity against various plants, such as Brassica napus, at certain concentrations. This suggests the potential of these derivatives in developing new herbicidal formulations, contributing to agricultural pest management strategies (Huazheng, 2013).
Optical and Nonlinear Optical Applications
The exploration of pyrimidine derivatives for their optical properties has unveiled their potential in nonlinear optical (NLO) applications. Studies have focused on the synthesis and characterization of pyrimidine-based compounds for their ability to exhibit significant NLO properties. This opens up possibilities for their use in NLO device fabrications, which are crucial for various technological applications, including telecommunications and information processing (Mohan et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione are acetyl and butyrylcholinesterase enzymes . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses.
Mode of Action
The compound interacts with its targets, the acetyl and butyrylcholinesterase enzymes, by inhibiting their activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter
Biochemical Pathways
The inhibition of acetyl and butyrylcholinesterase enzymes affects the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses in the nervous system. By preventing the breakdown of acetylcholine, the compound enhances the transmission of nerve impulses.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the increased concentration of acetylcholine due to the inhibition of acetyl and butyrylcholinesterase enzymes . This can lead to enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetyl and butyrylcholinesterase enzymes, acting as an inhibitor . The nature of these interactions involves the binding of the compound to the active site of the enzymes, thereby preventing the hydrolysis of acetylcholine and butyrylcholine. Additionally, this compound has been observed to interact with various proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound’s inhibition of acetyl and butyrylcholinesterase enzymes results in increased levels of acetylcholine and butyrylcholine, which can enhance cholinergic signaling. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular signaling and metabolism, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues. Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function . The compound has been observed to localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, influencing its overall efficacy and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-2-4-14(5-3-13)8-6-9(16)12-10(17)11-8/h6H,2-5H2,1H3,(H2,11,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCVPNXBWBEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


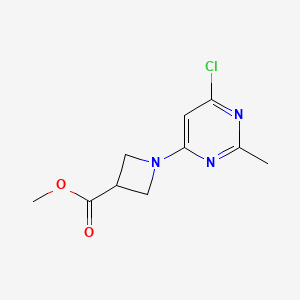
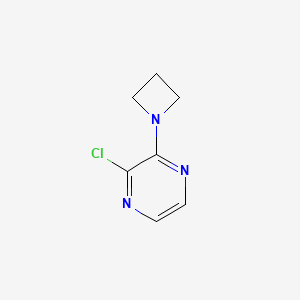
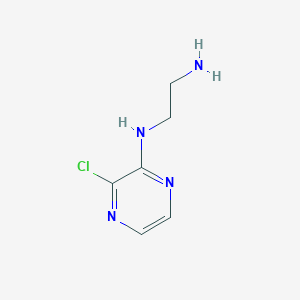

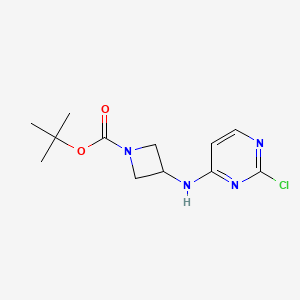
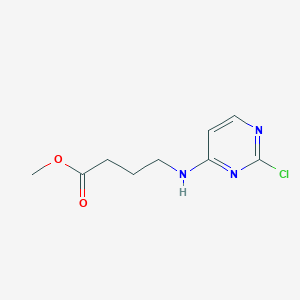
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
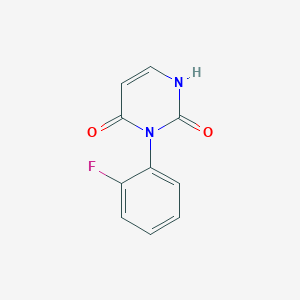
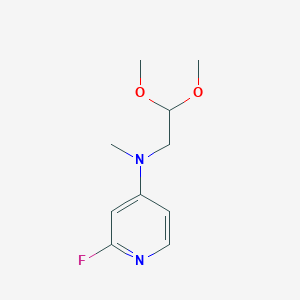
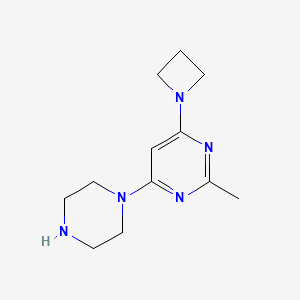
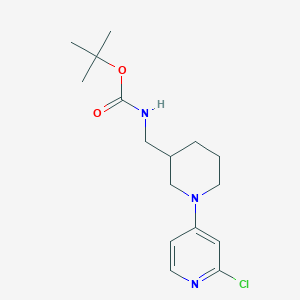
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)

